molecular formula C9H7BrN2O B13918596 4-Bromo-6-methoxycinnoline

4-Bromo-6-methoxycinnoline

Cat. No.: B13918596
M. Wt: 239.07 g/mol
InChI Key: GQVWUUVLUYUCTK-UHFFFAOYSA-N
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Description

4-Bromo-6-methoxycinnoline is a heterocyclic compound that belongs to the cinnoline family It is characterized by the presence of a bromine atom at the 4th position and a methoxy group at the 6th position on the cinnoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-methoxycinnoline typically involves the bromination of 6-methoxycinnoline. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-methoxycinnoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cinnolines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-6-methoxycinnoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-6-methoxycinnoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the bromine and methoxy groups can influence its binding affinity and specificity towards these targets. The exact pathways involved would require detailed biochemical studies to elucidate .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-6-methoxyquinoline
  • 4-Bromo-6-fluoroquinoline
  • 4-Chloro-6-methoxycinnoline

Uniqueness

4-Bromo-6-methoxycinnoline is unique due to the specific positioning of the bromine and methoxy groups on the cinnoline ring. This structural arrangement can impart distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the methoxy group can enhance its solubility and influence its electronic properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

4-bromo-6-methoxycinnoline

InChI

InChI=1S/C9H7BrN2O/c1-13-6-2-3-9-7(4-6)8(10)5-11-12-9/h2-5H,1H3

InChI Key

GQVWUUVLUYUCTK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=NC=C2Br

Origin of Product

United States

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